

CAS number 23165-64-2 physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-nitrophenyl isothiocyanate

Cat. No.: B1586339

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one (CAS Number: 23165-64-2)

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one (CAS No. 23165-64-2). As a member of the quinazolinone class of heterocyclic compounds, this molecule serves as a valuable scaffold in medicinal chemistry and drug development. Quinazolinones are recognized as "privileged structures" due to their diverse pharmacological activities, which include anticancer, antibacterial, and anti-inflammatory properties^{[1][2]}. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on chemical identity, physicochemical characteristics, synthesis, reactivity, and analytical characterization methodologies.

Chemical Identity and Structure

The fundamental step in characterizing any chemical entity is to establish its precise identity and structure. 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is a substituted quinazolinone, a class of compounds featuring a bicyclic system where a pyrimidine ring is fused to a benzene

ring. The specific substitutions on this core structure are critical to its chemical behavior and biological activity.

Identifier	Value
IUPAC Name	2-Amino-5-bromo-6-methylquinazolin-4(3H)-one
CAS Number	23165-64-2
Molecular Formula	C ₉ H ₈ BrN ₃ O
Molecular Weight	254.09 g/mol
Canonical SMILES	CC1=C(C2=C(C=C1)N=C(N)NC2=O)Br

Molecular Structure:

Caption: 2D structure of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one.

Physicochemical Properties

The physicochemical properties of a compound are paramount for its application in drug development, influencing its solubility, stability, and absorption characteristics. While specific experimental data for CAS 23165-64-2 is not widely published, the properties can be estimated based on its structure and data from closely related analogues.

Property	Value/Description	Source/Basis
Appearance	Expected to be an off-white to yellow or brown crystalline powder.	General property of similar aromatic amines and quinazolinones[3].
Melting Point	Not specified. Related 6-bromo-quinazolinones exhibit high melting points, often $>200^{\circ}\text{C}$ [4].	Inference from related compounds.
Boiling Point	Decomposes before boiling at atmospheric pressure.	Typical for complex heterocyclic compounds.
Solubility	Generally insoluble in water. Soluble in polar organic solvents like DMSO and DMF.	Inferred from structural features (aromatic rings, amide group).
pKa	The amino group provides basic character, while the amide proton is weakly acidic.	Structural analysis.
LogP	The calculated XLogP3 for a similar compound, 2-amino-7-bromo-3H-quinazolin-4-one, is 0.8, suggesting moderate lipophilicity[5].	PubChem CID 135742288[5].

Synthesis and Reactivity

Synthetic Pathways

Quinazolinone derivatives are typically synthesized from substituted anthranilic acids or their corresponding amides. A common and versatile method is the Niementowski quinazolinone synthesis or variations thereof. For 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one, a plausible synthetic route starts from 2-amino-4-bromo-5-methylbenzoic acid.

Proposed Synthetic Workflow:

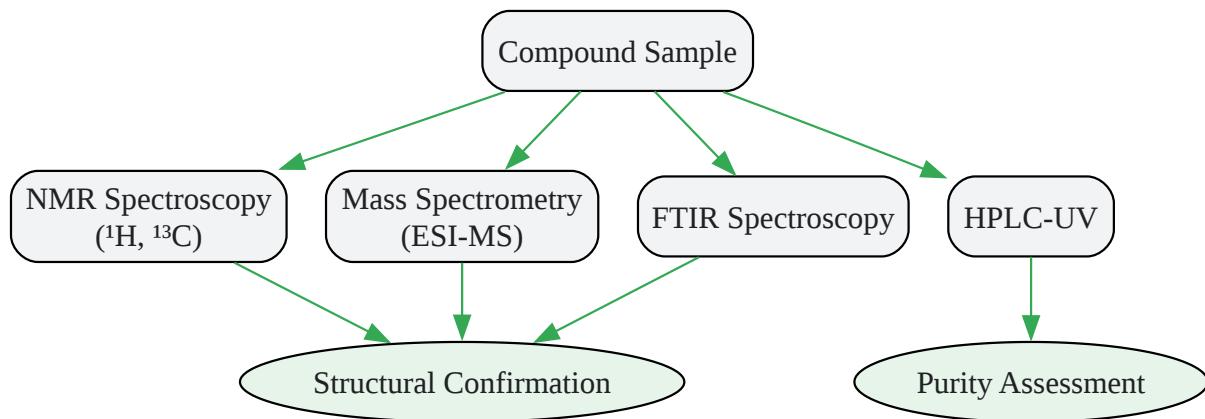
[Click to download full resolution via product page](#)

Caption: A plausible synthetic pathway for the target compound.

Experimental Protocol (General Procedure):

- Starting Material: 2-amino-4-bromo-5-methylbenzoic acid is the key precursor.
- Cyclization: The precursor is heated with a source of the N-C-N unit, such as cyanamide or urea, often in a high-boiling solvent or neat.
- Work-up: The reaction mixture is cooled, and the solid product is typically precipitated by adding water or a non-polar solvent.
- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the final compound.

Chemical Reactivity


The reactivity of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is dictated by its functional groups:

- Amino Group (-NH₂): The exocyclic amino group at the 2-position is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.
- Amide Group (-CONH-): The endocyclic amide within the quinazolinone ring is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The nitrogen can also be alkylated.
- Aromatic Ring: The benzene portion of the scaffold can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the compound.

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact structure. For a related compound, 2-Amino-5-bromo-4-methylpyridine, ^1H NMR data has been reported and can be used for comparison[6][7].

Expected ^1H NMR Spectral Data (in DMSO-d_6):

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~10.5 - 11.5	Broad Singlet	1H, NH (amide)
~7.8	Singlet	1H, Ar-H (H-8)
~7.5	Singlet	1H, Ar-H (H-7)
~6.5	Broad Singlet	2H, -NH ₂ (amino)

| ~2.3 | Singlet | 3H, -CH₃ (methyl) |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

- ~162 ppm: C=O (amide carbonyl)
- ~158 ppm: C-NH₂ (guanidinyl carbon)
- ~110-150 ppm: Aromatic carbons
- ~18-20 ppm: -CH₃ (methyl carbon)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. Electrospray ionization (ESI) is a suitable method.

- Expected [M+H]⁺: 254.9971 and 256.9951
- Key Feature: The presence of bromine results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1, providing definitive evidence for a single bromine atom in the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300 - 3100	N-H Stretch	Amine (-NH ₂) and Amide (N-H)
1680 - 1650	C=O Stretch	Amide Carbonyl
1620 - 1580	N-H Bend / C=N Stretch	Amine / Imine

| ~1500 | C=C Stretch | Aromatic Ring |

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical compounds. A reverse-phase method is typically employed.

Sample HPLC Protocol:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.
- Detection: UV detection at a wavelength determined from the compound's UV-Vis spectrum (typically around 254 nm and 280 nm).
- Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent like DMSO to a known concentration (e.g., 1 mg/mL).

Biological and Pharmacological Context

The quinazoline and quinazolinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities[1]. These activities are highly dependent on the substitution pattern around the core.

- Anticancer Activity: Many quinazolinone derivatives have been developed as kinase inhibitors for cancer therapy. For example, Gefitinib and Erlotinib are approved anticancer drugs that feature a quinazoline core[8]. The 6-bromo substitution has been explored in the design of new cytotoxic agents[8].
- Antibacterial and Antifungal Activity: Various substituted quinazolinones have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains[4][9]. The 6-bromo substitution, in particular, has been associated with significant antimicrobial effects[1].
- Other Activities: The quinazoline scaffold has been linked to a plethora of other therapeutic applications, including anti-inflammatory, antihypertensive, and antiviral activities[2].

The specific biological profile of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one would require dedicated screening, but its structural motifs suggest it is a promising candidate for

investigation in these therapeutic areas.

Conclusion

2-Amino-5-bromo-6-methylquinazolin-4(3H)-one (CAS 23165-64-2) is a heterocyclic compound with significant potential as a building block in drug discovery and materials science. This guide has detailed its chemical identity, physicochemical properties, synthetic approaches, and reactivity. Furthermore, a comprehensive framework for its analytical characterization using modern spectroscopic and chromatographic techniques has been presented. The established pharmacological importance of the 6-bromo-quinazolinone scaffold provides a strong rationale for the further investigation of this compound and its derivatives in various therapeutic contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. cynorlaboratories.com [cynorlaboratories.com]
- 4. mediresonline.org [mediresonline.org]
- 5. 2-Amino-7-bromo-3H-quinazolin-4-one | C8H6BrN3O | CID 135742288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-5-bromo-6-methylpyridine(42753-71-9) 1H NMR [m.chemicalbook.com]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [CAS number 23165-64-2 physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1586339#cas-number-23165-64-2-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com